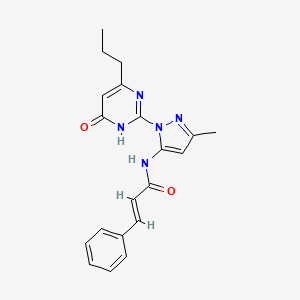
N-(3-methyl-1-(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)cinnamamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-methyl-1-(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)cinnamamide is a useful research compound. Its molecular formula is C20H21N5O2 and its molecular weight is 363.421. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(3-methyl-1-(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)cinnamamide is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article will explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is C17H22N6O3 with a molecular weight of approximately 358.4 g/mol. The compound features multiple heterocyclic components, including a pyrazole ring and a dihydropyrimidine moiety, suggesting potential for various pharmacological applications .
The biological activity of this compound primarily involves its interaction with specific molecular targets such as enzymes and receptors. These interactions may modulate various signaling pathways, leading to significant biological effects. For instance, studies have indicated that the compound may act as an agonist for the Nrf2/ARE pathway, which is crucial for cellular defense against oxidative stress .
Antioxidant Activity
Research has demonstrated that this compound exhibits strong antioxidant properties. It has been shown to induce the expression of phase II detoxifying enzymes through the activation of the Nrf2 pathway. This results in increased synthesis of glutathione, a critical antioxidant in cellular defense mechanisms. In vitro studies using HepG2 cells revealed that treatment with this compound significantly upregulated mRNA and protein levels of key antioxidant genes such as NAD(P)H quinone oxidoreductase 1 and heme oxygenase 1 .
Cytotoxicity Studies
In vitro cytotoxicity assays have been conducted to evaluate the anti-cancer potential of this compound. The findings suggest that it possesses selective cytotoxic effects against certain cancer cell lines while exhibiting minimal toxicity towards normal cells. For example, studies indicated that this compound could inhibit cell proliferation in lymphoma models by targeting specific sirtuin enzymes involved in cancer progression .
Study 1: Protective Effects Against Oxidative Stress
A notable study evaluated the protective effects of this compound against oxidative stress induced by tert-butyl hydroperoxide (t-BHP) in HepG2 cells. The results showed that treatment with the compound led to a significant reduction in reactive oxygen species (ROS) levels and improved cell viability compared to untreated controls .
Study 2: Mechanistic Insights into Anticancer Activity
Another study focused on the mechanism underlying the anticancer activity of this compound. It was found that this compound induced apoptosis in cancer cells through caspase activation and modulation of cell cycle regulators. These findings highlight its potential as a therapeutic agent in cancer treatment .
Summary of Biological Activities
| Activity | Effect |
|---|---|
| Antioxidant | Induces Nrf2 pathway; increases glutathione synthesis |
| Cytotoxicity | Selectively inhibits cancer cell proliferation; minimal toxicity to normal cells |
| Protective Effects | Reduces ROS levels; enhances cell viability under oxidative stress |
| Apoptosis Induction | Activates caspases; modulates cell cycle regulators |
属性
IUPAC Name |
(E)-N-[5-methyl-2-(6-oxo-4-propyl-1H-pyrimidin-2-yl)pyrazol-3-yl]-3-phenylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O2/c1-3-7-16-13-19(27)23-20(21-16)25-17(12-14(2)24-25)22-18(26)11-10-15-8-5-4-6-9-15/h4-6,8-13H,3,7H2,1-2H3,(H,22,26)(H,21,23,27)/b11-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJDWFHYAOPEPOW-ZHACJKMWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)NC(=N1)N2C(=CC(=N2)C)NC(=O)C=CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC1=CC(=O)NC(=N1)N2C(=CC(=N2)C)NC(=O)/C=C/C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













